molecular formula C5H5F2IN2 B6162176 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1856047-69-2

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No. B6162176
CAS RN: 1856047-69-2
M. Wt: 258
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole (3-DFMIP) is an organofluorine compound with a unique chemical structure and a wide range of potential applications. It is a pyrazole derivative, which is a class of heterocyclic compounds that have been studied for their biological and medicinal properties. 3-DFMIP has been found to have antioxidant, anti-inflammatory, and antifungal properties, making it a promising compound for further research.

Scientific Research Applications

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and antifungal properties, making it a promising compound for further research. It has also been studied for its potential use as an anti-cancer agent, with promising results. Additionally, 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole has been used as a building block for the synthesis of other compounds, such as pyrazolopyrimidines and pyrazolopyridines.

Mechanism of Action

The exact mechanism of action of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is not yet fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines. It is also believed that its antifungal properties are due to its ability to interfere with the formation of fungal cell walls.
Biochemical and Physiological Effects
3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have antioxidant and anti-inflammatory properties, as well as antifungal activity.

Advantages and Limitations for Lab Experiments

The use of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been found to have a wide range of potential applications, making it a promising compound for further research. However, there are some limitations to its use, such as its instability in aqueous solutions and its reactivity towards oxygen.

Future Directions

There are a number of potential future directions for 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole research. These include further studies on its antioxidant and anti-inflammatory properties, as well as its potential use as an anti-cancer agent. Additionally, further research could be done to explore its potential applications in drug delivery and its ability to modulate gene expression. Other potential future directions for 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole research include its use as a building block for the synthesis of other compounds, such as pyrazolopyrimidines and pyrazolopyridines.

Synthesis Methods

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can be synthesized by a number of different methods. The most common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate or potassium hydroxide. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is usually carried out at temperatures of up to 80°C and yields a product with a purity of over 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves the reaction of difluoromethylpyrazole with iodomethane followed by substitution of the iodine atom with fluoride using a fluoride source.", "Starting Materials": [ "Difluoromethylpyrazole", "Iodomethane", "Fluoride source" ], "Reaction": [ "Step 1: Difluoromethylpyrazole is reacted with iodomethane in the presence of a base to form 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole.", "Step 2: The iodine atom in the product is substituted with fluoride using a fluoride source such as potassium fluoride or cesium fluoride.", "Step 3: The resulting product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1856047-69-2

Molecular Formula

C5H5F2IN2

Molecular Weight

258

Purity

95

Origin of Product

United States

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